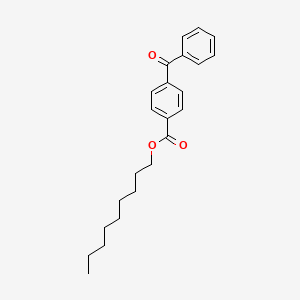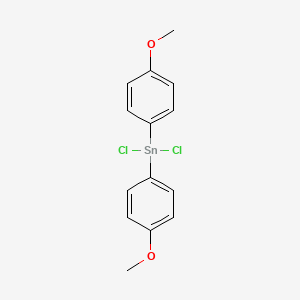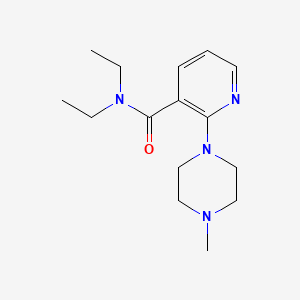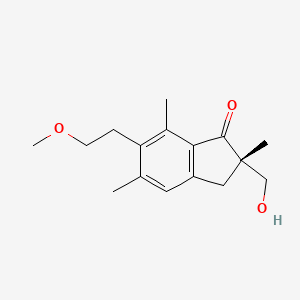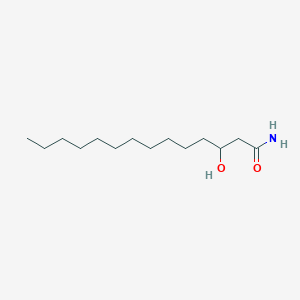
3-Hydroxytetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:
Direct Amidation: This involves the reaction of tetradecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxamic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides
Aplicaciones Científicas De Investigación
3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Myristamide: The non-hydroxylated amide derivative of myristic acid.
Hydroxylated Fatty Acid Amides: Compounds such as 2-hydroxytetradecanamide and 3-hydroxyhexadecanamide share structural similarities with 3-hydroxytetradecanamide.
Uniqueness: this compound is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity compared to non-hydroxylated analogs, making it a valuable compound in various applications .
Propiedades
Número CAS |
51758-15-7 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
3-hydroxytetradecanamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17) |
Clave InChI |
IUDGBEPFKNDFAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


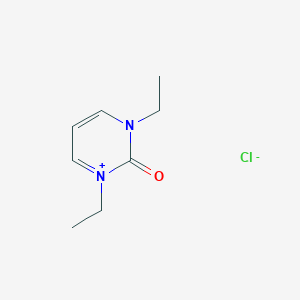

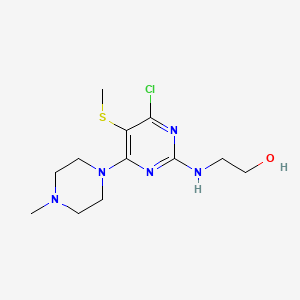
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)

silane](/img/structure/B14644234.png)
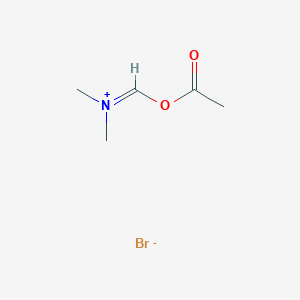
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

